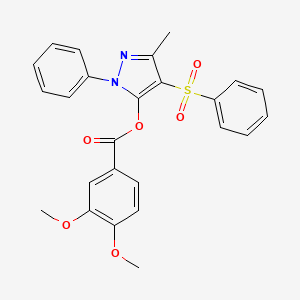

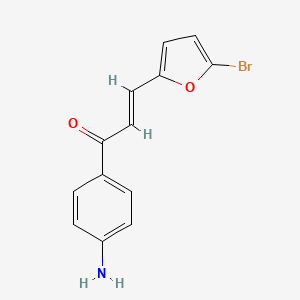

![molecular formula C18H18FN5O2 B2521110 6-[(2-Fluorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878735-55-8](/img/structure/B2521110.png)

6-[(2-Fluorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information available on the synthesis of “6-[(2-Fluorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione”, there has been significant progress in the metal-free direct synthesis of imidazo[1,2-a]pyridines . These methods have been developed over the past decade and are considered environmentally friendly .Aplicaciones Científicas De Investigación

Synthesis of Purine Analogs

Research on the synthesis of purine analogs involves the development of compounds with potential biological activities. For instance, the synthesis of 4- and 5-disubstituted 1-benzylimidazoles as precursors of purine analogs highlights the interest in purine chemistry for drug development and the exploration of biological activities. The methods involve cyclization reactions leading to imidazoles and further reactions to produce various substituted purines, indicating a foundational approach to creating biologically active compounds (Alves, Proença, & Booth, 1994).

Biological Activity of Fluorine Substituted Compounds

The study of 2-fluoroadenine and 6-methyl purine nucleosides as prodrugs for suicide gene therapy of cancer demonstrates the significance of fluorine substitutions in medicinal chemistry. These compounds, synthesized with various heterocyclic 5′-substitutions, exhibit substrate activity with E. coli PNP, underlining the therapeutic potential of fluorine-containing purine nucleosides (Silamkoti et al., 2005).

Fluorophores and Sensing Applications

The development of colorimetric and ratiometric fluorescence sensors based on phenyl-1H-anthra[1,2-d]imidazole-6,11-dione derivatives demonstrates the utility of imidazole-based compounds in sensing applications. These sensors exhibit significant spectral responses to fluoride, showcasing the role of imidazole derivatives in the development of highly selective and sensitive chemical sensors for environmental and biological monitoring (Peng et al., 2005).

Anticancer and Antiproliferative Agents

The exploration of imidazole derivatives for anticancer activity is evident in the synthesis of 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines as potassium-competitive acid blockers, highlighting the potential of imidazole-based compounds in cancer therapy. These compounds, prepared through synthetic pathways involving Claisen rearrangement and cross-metathesis reactions, exhibit potent in vivo activity and represent promising candidates for further development as anticancer agents (Palmer et al., 2007).

Mecanismo De Acción

Target of action

Imidazole and purine derivatives can bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .

Mode of action

The specific mode of action would depend on the particular receptors that the compound binds to. This could involve inhibiting or activating the receptor, leading to changes in cellular signaling pathways .

Biochemical pathways

Imidazole and purine derivatives can affect a variety of biochemical pathways, depending on their specific targets. This can result in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Imidazole and purine derivatives, being highly soluble in water and other polar solvents, are likely to have good bioavailability .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from changes in gene expression to alterations in cellular metabolism .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the compound’s activity could be affected by the presence of other drugs or substances in the body .

Propiedades

IUPAC Name |

6-[(2-fluorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O2/c1-10-11(2)24-14-15(21(3)18(26)22(4)16(14)25)20-17(24)23(10)9-12-7-5-6-8-13(12)19/h5-8H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZHSPQZULLCSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CC4=CC=CC=C4F)N(C(=O)N(C3=O)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N6-(2,2-dimethoxyethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2521028.png)

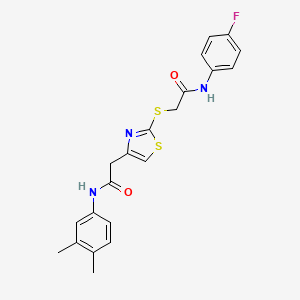

![(E)-methyl 2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2521035.png)

![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B2521037.png)

![[1-(5-Chloro-6-fluoropyridine-3-carbonyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2521042.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B2521044.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide](/img/structure/B2521046.png)

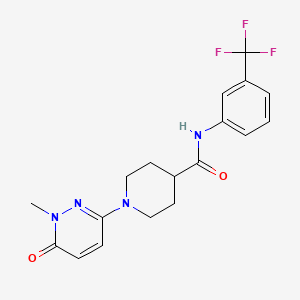

![5-bromo-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2521047.png)

![[3-(Dimethylamino)phenyl]-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2521049.png)